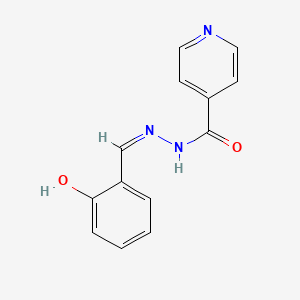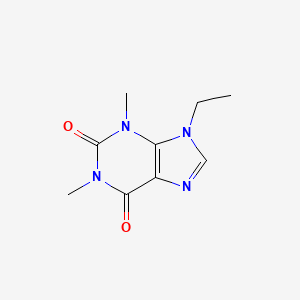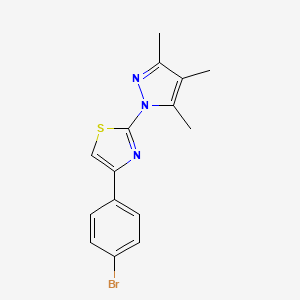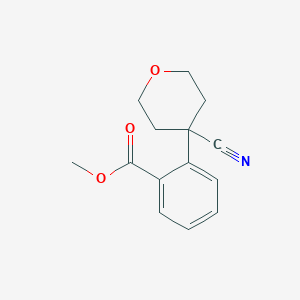
Isonicotinic acid (2-hydroxy-benzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Salinazid can be synthesized through the condensation reaction between salicylaldehyde and isoniazid. The reaction typically occurs in an ethanol solution under reflux conditions. The process involves the formation of a hydrazone linkage between the aldehyde group of salicylaldehyde and the hydrazine group of isoniazid.
Industrial Production Methods
While specific industrial production methods for salinazid are not widely documented, the synthesis generally follows the laboratory preparation method. The reaction is scalable, and the use of ethanol as a solvent makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Salinazid undergoes various chemical reactions, including:
Oxidation: Salinazid can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Salinazid can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated salinazid derivatives.
Scientific Research Applications
Salinazid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Salinazid exerts its effects primarily through its interaction with bacterial enzymes. It inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacterial cell. The molecular targets include enzymes involved in the fatty acid synthesis pathway, such as enoyl-acyl carrier protein reductase.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known antitubercular drug with a similar mechanism of action.
Pyrazinamide: Another antitubercular drug that disrupts bacterial cell wall synthesis.
Ethionamide: A structural analog of isoniazid with similar antimicrobial properties.
Uniqueness
Salinazid is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds, making it a valuable tool in coordination chemistry and medicinal research.
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9- |
InChI Key |
VBIZUNYMJSPHBH-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=NC=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)







![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
